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Executive Summary
N-nitroso-furosemide is a nitrosamine drug substance-related impurity (NDSRI) that can form

in pharmaceutical products containing furosemide. As nitrosamines are classified as a "cohort

of concern" due to their potential carcinogenic properties, a thorough risk assessment of N-
nitroso-furosemide is crucial to ensure patient safety. This technical guide provides a

comprehensive overview of the risk assessment process for N-nitroso-furosemide, including

a review of regulatory guidelines, toxicological data evaluation through a read-across

approach, and detailed experimental protocols for key safety studies. In the absence of direct

carcinogenicity data for N-nitroso-furosemide, this guide utilizes data from structurally similar

surrogate compounds, N-nitrosopyrrolidine and N-nitrosopiperidine, to perform a risk

assessment based on the Carcinogenic Potency Categorization Approach (CPCA). The

acceptable intake (AI) limit for N-nitroso-furosemide has been established by the U.S. Food

and Drug Administration (FDA) at 1500 ng/day.

Introduction to N-Nitroso-Furosemide
N-nitroso-furosemide is a potential impurity formed from the nitrosation of the secondary

amine moiety in the furosemide molecule. Its presence in furosemide-containing drug products

necessitates a comprehensive risk assessment to control its levels and ensure they remain

below the acceptable intake limit.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b13425972?utm_src=pdf-interest
https://www.benchchem.com/product/b13425972?utm_src=pdf-body
https://www.benchchem.com/product/b13425972?utm_src=pdf-body
https://www.benchchem.com/product/b13425972?utm_src=pdf-body
https://www.benchchem.com/product/b13425972?utm_src=pdf-body
https://www.benchchem.com/product/b13425972?utm_src=pdf-body
https://www.benchchem.com/product/b13425972?utm_src=pdf-body
https://www.benchchem.com/product/b13425972?utm_src=pdf-body
https://www.benchchem.com/product/b13425972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13425972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Compound Identity of N-Nitroso-Furosemide

Parameter Information

IUPAC Name
4-chloro-2-[(furan-2-ylmethyl)(nitroso)amino]-5-

sulfamoylbenzoic acid

CAS Number 2708280-93-5

Molecular Formula C₁₂H₁₀ClN₃O₆S

Parent Drug Furosemide

Impurity Type
Nitrosamine Drug Substance-Related Impurity

(NDSRI)

Regulatory Framework and Acceptable Intake
Regulatory agencies like the FDA and the European Medicines Agency (EMA) have

established stringent guidelines for the control of nitrosamine impurities in pharmaceuticals. For

nitrosamines lacking robust carcinogenicity data, a read-across approach from a suitable

surrogate or the CPCA is recommended to establish an AI limit. The FDA has set an AI limit of

1500 ng/day for N-nitroso-furosemide.[1][2]

Toxicological Risk Assessment
Due to the lack of specific toxicological data for N-nitroso-furosemide, a read-across

approach using data from structurally related compounds is necessary. The furosemide

molecule contains a furan-2-ylmethylamino group, which upon nitrosation, forms the N-nitroso-

furan-2-ylmethylamino moiety. For the purpose of this risk assessment, the cyclic nitrosamines

N-nitrosopyrrolidine and N-nitrosopiperidine are selected as appropriate surrogates due to the

presence of a five- and six-membered nitrogen-containing ring, respectively, which provides a

conservative basis for toxicological evaluation.

Carcinogenic Potency Categorization Approach (CPCA)
The CPCA is a framework developed by regulatory authorities to assign a carcinogenic potency

category to a nitrosamine based on its structural features. This approach considers activating
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and deactivating features that influence the metabolic activation of the nitrosamine to a DNA-

reactive species.

Based on the structure of N-nitroso-furosemide, it would be evaluated based on the structural

features of the nitrosated secondary amine. A detailed analysis using the CPCA framework

would be required to assign a potency category and corresponding AI. The established AI of

1500 ng/day suggests that N-nitroso-furosemide is considered to be of low carcinogenic

potency.

Read-Across from Surrogate Compounds
N-nitrosopyrrolidine and N-nitrosopiperidine are well-characterized cyclic nitrosamines and can

serve as surrogates for the nitrosated amine portion of N-nitroso-furosemide.

Table 2: Carcinogenicity Data of Surrogate Compounds

Compound Species
Route of
Administrat
ion

Target
Organs

TD50
(mg/kg/day)

Carcinogeni
city
Classificati
on

N-

Nitrosopyrroli

dine

Rat Oral Liver 0.799

Reasonably

anticipated to

be a human

carcinogen

N-

Nitrosopiperid

ine

Rat Oral

Liver,

Esophagus,

Nasal Cavity

0.200

Reasonably

anticipated to

be a human

carcinogen

TD50: The dose rate in mg/kg body weight/day which would cause tumors in half of the test

animals that would have remained tumor-free at zero dose. Source: Carcinogenic Potency

Database (CPDB)

Table 3: Genotoxicity Data of Surrogate Compounds
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Compound
Ames Test
(Bacterial Reverse
Mutation Assay)

In Vitro
Micronucleus
Assay

In Vivo
Genotoxicity

N-Nitrosopyrrolidine
Positive with

metabolic activation
Positive

Positive (induces

micronuclei in vivo)[1]

N-Nitrosopiperidine
Positive with

metabolic activation

Data not readily

available

Positive (carcinogenic

in multiple species)[3]

Experimental Protocols
The following are detailed methodologies for key toxicological assays relevant to the risk

assessment of nitrosamine impurities.

Bacterial Reverse Mutation Assay (Ames Test) - OECD
471
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli

with pre-existing mutations in the histidine or tryptophan operon, respectively. These

mutations render the bacteria unable to synthesize the essential amino acid. The test

substance is evaluated for its ability to cause a reverse mutation, restoring the gene's

function and allowing the bacteria to grow on an amino acid-deficient medium.

Methodology:

Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535,

TA1537, and either E. coli WP2 uvrA or TA102.

Metabolic Activation: The test is performed both in the absence and presence of an

exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic

mammalian metabolism.

Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined

and plated on minimal glucose agar plates. The plates are incubated for 48-72 hours at
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37°C.

Evaluation: A positive response is defined as a concentration-related increase in the

number of revertant colonies per plate, typically a two- to three-fold increase over the

solvent control.

In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects genotoxic damage at the chromosome level.

Principle: The assay identifies substances that cause chromosomal damage, leading to the

formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small,

membrane-bound DNA fragments that are not incorporated into the main nucleus during cell

division.

Methodology:

Cell Lines: Human lymphocytes or established cell lines such as CHO, V79, TK6, or

L5178Y are used.

Treatment: Cells are exposed to the test substance at various concentrations, with and

without metabolic activation (S9 mix).

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in

binucleated cells. This allows for the specific analysis of cells that have completed one

nuclear division.

Scoring: The frequency of micronucleated cells is determined by microscopic analysis.

Evaluation: A significant, concentration-dependent increase in the frequency of

micronucleated cells indicates a positive result.

Rodent Carcinogenicity Bioassay - OECD 451
This long-term in vivo study is the gold standard for assessing the carcinogenic potential of a

substance.
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Principle: The test substance is administered to rodents (typically rats and mice) for a major

portion of their lifespan to observe the development of neoplastic lesions.

Methodology:

Animals: Both sexes of two rodent species are generally used.

Dose Levels: At least three dose levels and a concurrent control group are used. The

highest dose should induce minimal toxicity without significantly altering the normal

lifespan.

Administration: The route of administration should be relevant to human exposure (e.g.,

oral).

Duration: The study duration is typically 24 months for rats and 18-24 months for mice.

Observations: Animals are observed daily for clinical signs of toxicity and tumor

development. Body weight and food consumption are monitored regularly.

Pathology: At the end of the study, a full necropsy is performed on all animals, and tissues

are examined histopathologically.

Evaluation: A statistically significant increase in the incidence of tumors in the treated

groups compared to the control group indicates a carcinogenic effect.
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General Nitrosamine Risk Assessment Workflow
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Step 1: Risk Identification

Step 2: Risk Characterization

Step 3: Risk Evaluation

Step 4: Risk Control
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Caption: A generalized workflow for the risk assessment and control of nitrosamine impurities.

Signaling Pathway of Nitrosamine-Induced Genotoxicity
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Caption: The metabolic activation pathway leading to nitrosamine-induced genotoxicity.

Decision Tree for Acceptable Intake (AI) Determination
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Nitrosamine Impurity Identified
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Caption: A decision tree for determining the acceptable intake of a nitrosamine impurity.

Conclusion
The risk assessment of N-nitroso-furosemide, in the absence of direct toxicological data,

relies on a scientifically rigorous approach combining regulatory guidance, read-across from

appropriate surrogates, and the application of the Carcinogenic Potency Categorization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b13425972?utm_src=pdf-body-img
https://www.benchchem.com/product/b13425972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13425972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Approach. The established AI of 1500 ng/day provides a health-protective limit for this impurity

in furosemide-containing drug products. Continuous monitoring of manufacturing processes

and adherence to regulatory guidelines are essential to ensure the safety and quality of these

pharmaceutical products. This guide provides the foundational knowledge and detailed

protocols necessary for researchers and drug development professionals to navigate the

complexities of nitrosamine risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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